molecular formula C8H11NO3S B1592840 2-Methoxy-4-(methylsulfonyl)aniline CAS No. 41608-73-5

2-Methoxy-4-(methylsulfonyl)aniline

Cat. No.: B1592840
CAS No.: 41608-73-5
M. Wt: 201.25 g/mol
InChI Key: FBZRMLLLOMNOLJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO3S. It is a derivative of aniline, featuring a methoxy group at the 2-position and a methylsulfonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfonyl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methoxyaniline followed by reduction and sulfonation. The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the methylsulfonyl group is introduced through sulfonation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy and methylsulfonyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(methylsulfonyl)aniline is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties.

Biological Activity

2-Methoxy-4-(methylsulfonyl)aniline, with the chemical formula C₈H₁₁NO₃S and CAS number 41608-73-5, is an organic compound characterized by the presence of a methoxy group and a methylsulfonyl group attached to an aniline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.

Chemical Structure and Properties

The structure of this compound features:

  • Methoxy group (-OCH₃) at the 2-position
  • Methylsulfonyl group (-SO₂CH₃) at the 4-position

This unique combination of functional groups enhances its solubility and bioavailability, making it a candidate for further drug development and synthesis of complex organic molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Properties

The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals suggests potential therapeutic applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Activity

Studies have shown that derivatives of sulfonyl anilines, including this compound, possess anti-inflammatory properties. In particular, compounds derived from this structure have been evaluated for their selectivity towards cyclooxygenase-2 (COX-2) inhibition, which is critical in managing inflammatory conditions. The selectivity index for these compounds indicates a preference for COX-2 over COX-1, suggesting lower gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and oxidative stress by inhibiting specific enzymes like COX-2. This modulation can lead to various biochemical effects, potentially influencing cellular processes such as apoptosis and proliferation .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have assessed the antimicrobial efficacy of related compounds against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and A. baumannii. Some derivatives exhibited up to 97% growth inhibition against these pathogens, highlighting the potential use of sulfonyl anilines in treating bacterial infections .
  • COX Inhibition Studies : A series of synthesized derivatives were tested for COX inhibitory activity, with some showing IC50 values as low as 0.10 µM for COX-2. These findings suggest that modifications on the aniline structure can enhance selectivity and potency against inflammatory targets .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

Compound NameCAS NumberAntioxidant ActivityCOX-2 Inhibition (IC50)Selectivity Index
This compound41608-73-5High0.10 – 0.31 µMHigh
4-(Methylsulfonyl)-2-nitrophenol97-10-9Moderate>0.35 µMModerate
N-Methyl-4-(methylsulfonyl)aniline1263378-01-3LowNot reportedLow

Properties

IUPAC Name

2-methoxy-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRMLLLOMNOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624679
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41608-73-5
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene (0.175 g, 0.76 mmol) and palladium on carbon (10 wt %, 0.10 g) in ethanol (10 mL) was stirred under hydrogen at one atmosphere pressure for 18 hours. The reaction was filtered through celite and concentrated to give 2-methoxy-4-(methylsulfonyl)aniline (0.15 g, 92%).
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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